diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride
Description
Diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium chloride (IUPAC name) is a quaternary ammonium compound characterized by a 2-hydroxy-3-methylbenzoyl ester moiety linked to a diethylaminoethyl chain, which is protonated and paired with a chloride counterion . Its molecular formula is $ \text{C}{14}\text{H}{21}\text{ClN}\text{O}_3 $, with a molecular weight of approximately 312.7 g/mol. The compound’s structure combines hydrophilic (hydroxy group, quaternary ammonium) and hydrophobic (methyl-substituted benzoyl) regions, making it suitable for applications requiring surfactant-like properties or controlled solubility.
Properties
CAS No. |
67032-04-6 |
|---|---|
Molecular Formula |
C14H22ClNO3 |
Molecular Weight |
287.78 g/mol |
IUPAC Name |
diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-4-15(5-2)9-10-18-14(17)12-8-6-7-11(3)13(12)16;/h6-8,16H,4-5,9-10H2,1-3H3;1H |
InChI Key |
UAOGWROHCKKIPF-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=CC=CC(=C1O)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride typically involves the reaction of diethylamine with 2-(2-hydroxy-3-methylbenzoyl)oxyethyl chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to form a benzyl alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Research indicates that diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential use as a disinfectant or preservative in pharmaceutical formulations.
-
Drug Delivery Systems
- The compound's surfactant properties enable it to enhance the solubility and bioavailability of poorly soluble drugs. Its ability to form micelles can be utilized in drug delivery systems, improving therapeutic efficacy.
-
Cosmetic Formulations
- Due to its skin-conditioning properties, this compound is being investigated for use in cosmetic products. Its ability to stabilize emulsions makes it valuable in formulating creams and lotions.
Material Science Applications
- Polymer Chemistry
- Coatings and Adhesives
Case Studies
Mechanism of Action
The mechanism of action of diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity : The target compound’s hydroxy group confers higher water solubility than analogs with methoxy or alkyl chains .
- Steric Effects: Benzethonium chloride’s bulky alkylphenol group enhances membrane disruption, likely making it more cytotoxic than the target compound .
- Stability : Compounds with amide bonds (e.g., ) resist hydrolysis better than ester-linked analogs .
Physicochemical Properties
- Solubility : The hydroxy group in the target compound improves aqueous solubility compared to purely aromatic esters (e.g., 3,4,5-trimethoxybenzoyl derivative in ). However, its methyl group slightly reduces polarity relative to unsubstituted hydroxybenzoates .
- Thermal Stability : Quaternary ammonium salts generally exhibit moderate thermal stability. highlights similar compounds (e.g., Eudragit® copolymers) with stability at room temperature, suggesting the target compound may share this trait .
- Ionization : The quaternary ammonium group ensures permanent positive charge, enabling consistent surfactant behavior across pH ranges .
Biological Activity
Diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antibacterial and antifungal applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium chloride can be represented as follows:
This compound features a quaternary ammonium group, which is known for its antimicrobial properties. The presence of the hydroxy and benzoyl groups may contribute to its biological activity by enhancing solubility and facilitating interactions with microbial membranes.
Antibacterial Activity
Recent studies have demonstrated that diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium chloride exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The quaternary ammonium structure disrupts microbial cell membranes, leading to cell lysis. This mechanism is similar to other known antibacterial agents in its class.
Case Studies
- Study on Staphylococcus aureus : In a controlled laboratory setting, the compound was tested against multiple strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing effective antibacterial properties against this pathogen .
- Broad-Spectrum Efficacy : Another investigation assessed the compound's effectiveness against a panel of 40 hospital strains of various bacteria, including Escherichia coli and Pseudomonas aeruginosa. The results revealed that the compound maintained activity across different strains, with MIC values ranging from 16 to 64 µg/mL .
Antifungal Activity
In addition to its antibacterial properties, diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium chloride has shown promising antifungal activity.
- Fungal Strains Tested : The compound was evaluated against common fungal pathogens such as Candida albicans and Aspergillus niger.
- Results : The antifungal assays indicated that the compound inhibited fungal growth with MIC values comparable to established antifungal agents, suggesting potential for therapeutic use in fungal infections.
Cytotoxicity and Safety Profile
While the antibacterial and antifungal activities are promising, it is crucial to evaluate the cytotoxicity of diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium chloride.
- Cytotoxicity Studies : In vitro cytotoxicity tests on human cell lines demonstrated that the compound exhibited low toxicity at therapeutic concentrations, making it a viable candidate for further development in clinical applications .
Summary of Findings
| Biological Activity | Tested Organisms | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 | Effective against standard strains |
| Escherichia coli | 16-64 | Broad-spectrum efficacy | |
| Antifungal | Candida albicans | TBD | Comparable to established antifungals |
| Aspergillus niger | TBD | Potential therapeutic applications | |
| Cytotoxicity | Human cell lines | Low | Low toxicity at therapeutic concentrations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
